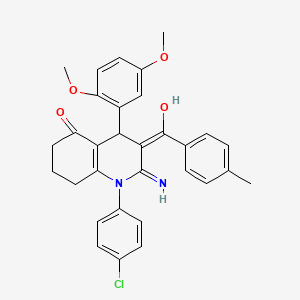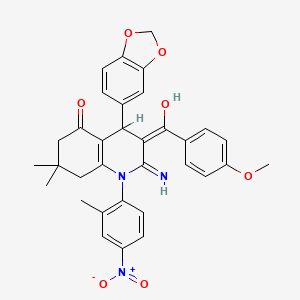![molecular formula C16H9Cl2FN2OS B13378603 (5E)-2-(2,3-dichloroanilino)-5-[(2-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378603.png)
(5E)-2-(2,3-dichloroanilino)-5-[(2-fluorophenyl)methylidene]-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,3-dichlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The presence of both chlorine and fluorine atoms in the structure enhances its pharmacological potential, making it a compound of interest in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-dichlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 2,3-dichloroaniline with 2-fluorobenzaldehyde in the presence of a suitable catalyst. This is followed by cyclization with thioglycolic acid to form the thiazolidinone ring . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid, and the use of a base like sodium acetate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,3-dichlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(2,3-dichlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(2,3-dichlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one involves its interaction with various
Eigenschaften
Molekularformel |
C16H9Cl2FN2OS |
|---|---|
Molekulargewicht |
367.2 g/mol |
IUPAC-Name |
(5E)-2-(2,3-dichlorophenyl)imino-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H9Cl2FN2OS/c17-10-5-3-7-12(14(10)18)20-16-21-15(22)13(23-16)8-9-4-1-2-6-11(9)19/h1-8H,(H,20,21,22)/b13-8+ |
InChI-Schlüssel |
XUZTWLXIMCALFG-MDWZMJQESA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2-{[(3-methylthiophen-2-YL)methyl]amino}propan-1-OL](/img/structure/B13378524.png)


![(5E)-2-(4-methylanilino)-5-[(2,4,6-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378552.png)

![2-({[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)-1,3-benzothiazole-6-sulfenyl cyanide](/img/structure/B13378559.png)

![(5E)-2-(5-chloro-2-methylanilino)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378572.png)
![2-(3-chloro-2-methylphenyl)-4-[(3,5-dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-1H-pyrazol-3-one](/img/structure/B13378575.png)
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13378579.png)
![4-[2-(1-benzoyl-2-oxo-2-phenylethylidene)hydrazino]-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide](/img/structure/B13378585.png)
![(2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione](/img/structure/B13378591.png)
![2-(4-bromophenyl)-4-{[(1-{4-nitrophenyl}-3,5-dimethyl-1H-pyrazol-4-yl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13378600.png)

